molecular formula C17H28O2 B584122 4-Nonyl Phenol-13C6 Monoethoxylate CAS No. 1346600-52-9

4-Nonyl Phenol-13C6 Monoethoxylate

Cat. No.: B584122
CAS No.: 1346600-52-9
M. Wt: 270.363
InChI Key: KUXGUCNZFCVULO-BBONSKRCSA-N
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Description

4-Nonyl Phenol-13C6 Monoethoxylate is a carbon-13 labeled stable isotope of a nonylphenol ethoxylate, serving as a critical internal standard for accurate quantitative analysis in scientific research. Its primary application is in the field of environmental analytics, where it is used to determine the concentration of nonylphenol ethoxylates and their metabolites in various samples, including water and wastewater, as defined by international standard methods . Nonylphenol ethoxylates are non-ionic surfactants that can bioderade into nonylphenol, an endocrine-disrupting chemical of significant environmental concern due to its persistence, bioaccumulation potential, and ability to mimic natural estrogen by competing for estrogen receptor binding . The incorporation of the 13C6 label allows researchers to track and quantify this compound with high specificity and sensitivity using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), effectively correcting for analyte loss during sample preparation and matrix effects during instrumental analysis . This labeled standard is essential for reliable human biomonitoring and pharmacokinetic studies, enabling the investigation of the absorption, distribution, metabolism, and excretion of nonylphenol compounds, as demonstrated in human studies following the administration of 13C6-labeled nonylphenol . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1346600-52-9

Molecular Formula

C17H28O2

Molecular Weight

270.363

IUPAC Name

2-(4-nonylphenoxy)ethanol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1

InChI Key

KUXGUCNZFCVULO-BBONSKRCSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Synonyms

2-(4-Nonylphenoxy)ethanol-13C6;  2-(p-Nonylphenoxy)ethanol-13C6;  2-(4-Nonylphenoxy)ethyl Alcohol-13C6;  2-(p-Nonylphenoxy)ethanol-13C6;  4-Nonylphenol Monoethoxylate-13C6;  Ethylene Glycol Mono-p-nonylphenyl Ether-13C6;  Ethylene Glycol p-Nonylphenyl Ethe

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out by reacting 4-Nonyl Phenol-13C6 with ethylene oxide under basic conditions. The reaction is usually catalyzed by an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure range of 1-3 atm .

Industrial Production Methods

In industrial settings, the production of 4-Nonyl Phenol-13C6 Monoethoxylate follows a similar ethoxylation process but on a larger scale. The process involves continuous feeding of 4-Nonyl Phenol-13C6 and ethylene oxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Nonyl Phenol-13C6 Monoethoxylate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phenolic group can be reduced to form hydroquinones.

    Substitution: The ethoxylate group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran.

    Substitution: Common nucleophiles include halides and alkoxides. .

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted ethoxylates

Scientific Research Applications

4-Nonyl Phenol-13C6 Monoethoxylate has various applications in scientific research, including:

    Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.

    Biology: Used to study the effects of endocrine disruptors on biological systems.

    Medicine: Used in the development of drugs targeting estrogen receptors.

    Industry: Used as a surfactant in detergents, emulsifiers, and wetting agents .

Mechanism of Action

The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors. The compound mimics the action of natural estrogens by binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This can result in various biological effects, including altered gene expression and cellular proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Variants

  • 4-Nonylphenol Monoethoxylate (Unlabeled): The unlabeled counterpart (CAS: 104-35-8, molecular weight: 264.40 g/mol) lacks isotopic enrichment, making it less suitable for trace analysis due to matrix interference in MS . It is widely used as a reference in environmental toxicity studies but requires additional cleanup steps for accurate detection .
  • 4-Nonylphenol Monoethoxylate-d₂: This deuterated variant (molecular weight: 266.41 g/mol) substitutes two hydrogen atoms with deuterium. While deuterated standards improve MS sensitivity, they exhibit slight chromatographic retention time shifts compared to ¹³C-labeled analogs, complicating co-elution studies .

Ethoxylation Degree

  • 4-n-Nonylphenol Diethoxylate-¹³C₆: With two ethoxy groups (molecular formula: C₁₉¹³C₆H₃₂O₃), this compound is more hydrophilic than the monoethoxylate variant. It serves as an internal standard for quantifying di-ethoxylated NPEOs in ISO 18857-2-compliant methods .
  • 4-tert-Octylphenol Diethoxylate-¹³C₆: Featuring a branched alkyl chain (tert-octyl) and two ethoxy groups (molecular weight: 300.38 g/mol), this compound is used to study branched NPEOs, which exhibit higher environmental persistence compared to linear nonylphenol derivatives .

Alkyl Chain Structure

  • 4-tert-Octylphenol Derivatives: Branched alkyl chains (e.g., tert-octyl) increase resistance to microbial degradation, leading to prolonged environmental half-lives. In contrast, linear nonylphenol ethoxylates like 4-Nonyl Phenol-¹³C₆ Monoethoxylate are prioritized in regulatory monitoring due to their higher prevalence in industrial effluents .

Data Tables

Table 1: Structural and Analytical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Label Ethoxylation Degree Key Application
4-Nonyl Phenol-¹³C₆ Monoethoxylate 1346600-52-9 C₁₁¹³C₆H₂₈O₂ 270.36 ¹³C₆ Mono MS/NMR calibration
4-Nonylphenol Monoethoxylate (Unlabeled) 104-35-8 C₁₇H₂₈O₂ 264.40 None Mono Environmental analysis
4-Nonylphenol Monoethoxylate-d₂ N/A C₁₇H₂₆O₂D₂ 266.41 D₂ Mono MS sensitivity studies
4-n-Nonylphenol Diethoxylate-¹³C₆ N/A C₁₉¹³C₆H₃₂O₃ N/A ¹³C₆ Di ISO 18857-2 compliance
4-tert-Octylphenol Diethoxylate-¹³C₆ N/A ¹³C₆C₁₂H₃₀O₃ 300.38 ¹³C₆ Di Branched NPEO analysis

Detailed Research Findings

  • Analytical Performance: The ¹³C₆ label in 4-Nonyl Phenol-¹³C₆ Monoethoxylate eliminates isotopic interference in MS, achieving detection limits as low as 0.1 µg/L in water samples .
  • Environmental Monitoring: Linear NPEOs (e.g., 4-Nonyl Phenol-¹³C₆ Monoethoxylate) degrade faster than branched analogs, but their monoethoxylate forms are more toxic to aquatic organisms like Tilapia .
  • Regulatory Compliance : The European Union’s REACH regulation restricts NPEO use in consumer products, driving demand for ¹³C-labeled standards to monitor compliance .

Q & A

Q. Table 1: Isotopic Standards for Analytical Differentiation

Catalog No. ()CompoundMatrixConcentration
CLM-8356-1.24-(1,3-Dimethyl-1-ethylpentyl) phenol-13C6Methanol100 µg/mL
CLM-4516-1.2p-n-Nonylphenol triethoxylate-13C6Nonane100 µg/mL
ES-4157Set of individual standardsMixed4 × 1.2 mL

Q. Table 2: Key Degradation Parameters ()

ConditionHalf-Life (Days)Major Metabolite
Aerobic, 25°C7–14Nonylphenol carboxylate
Anaerobic, 25°C21–28Nonylphenol

Critical Considerations

  • Isomer Complexity : Commercial 4-Nonyl Phenol-13C6 Monoethoxylate often contains branched isomers (e.g., 4-(3,6-dimethyl-3-heptyl)phenol-13C6), which require high-resolution MS/MS for differentiation .
  • Regulatory Compliance : Follow ISO/CD 18857-2 for standardized analysis in water samples, ensuring comparability across studies .

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